Bisanhydrobacterioruberin

Description

Properties

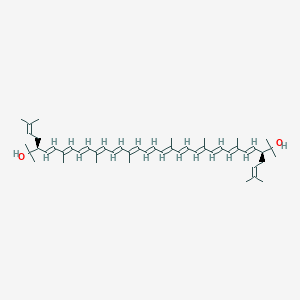

Molecular Formula |

C50H72O2 |

|---|---|

Molecular Weight |

705.1 g/mol |

IUPAC Name |

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,6,10,14,19,23,27,31-octamethyl-3,30-bis(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,31-diol |

InChI |

InChI=1S/C50H72O2/c1-39(2)31-35-47(49(11,12)51)37-33-45(9)29-19-27-43(7)25-17-23-41(5)21-15-16-22-42(6)24-18-26-44(8)28-20-30-46(10)34-38-48(50(13,14)52)36-32-40(3)4/h15-34,37-38,47-48,51-52H,35-36H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,37-33+,38-34+,41-21+,42-22+,43-25+,44-26+,45-29+,46-30+/t47-,48-/m0/s1 |

InChI Key |

YSNDIOZFQNZVGY-SOGLEDDYSA-N |

Isomeric SMILES |

CC(=CC[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CC=C(C)C)\C)\C)\C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C(C)(C)O)C |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Antioxidant Properties

BABR exhibits remarkable antioxidant capabilities, attributed to its chemical structure, which features a high number of conjugated double bonds. Studies have shown that it possesses superior radical scavenging properties compared to other carotenoids like β-carotene. This property makes BABR a candidate for formulations aimed at reducing oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that BABR and its derivatives demonstrate significant antimicrobial effects against various pathogens, including multidrug-resistant bacteria. For instance, carotenoids extracted from Kocuria sp. RAM1 showed antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, which are notable for causing hospital-acquired infections . The Minimum Inhibitory Concentration (MIC) for these extracts was determined to be 250 µg/mL, highlighting their potential in wound healing applications .

Cancer Therapy

BABR has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (hepatocyte carcinoma). The mechanism involves the upregulation of pro-apoptotic genes and downregulation of oncogenes, suggesting that BABR could be integrated into therapeutic strategies against cancer .

Case Studies

Biosynthesis Insights

The biosynthesis of BABR involves specific enzymatic pathways identified in halophilic archaea such as Haloarcula japonica. Key enzymes like carotenoid 3,4-desaturase and bifunctional lycopene elongase are crucial for converting lycopene into BABR. Understanding these pathways not only aids in the production of BABR but also opens avenues for genetic engineering to enhance yield .

Potential Industrial Applications

Given its unique properties, BABR has potential applications in:

- Cosmetics : Due to its antioxidant properties, it can be used in skin care formulations to protect against UV damage and aging.

- Nutraceuticals : Its health benefits could lead to incorporation in dietary supplements aimed at enhancing immune function and reducing oxidative stress.

- Food Industry : As a natural colorant with health benefits, BABR could replace synthetic dyes in food products.

Chemical Reactions Analysis

Biosynthetic Pathway of Bisanhydrobacterioruberin

BABR is synthesized via the isoprenoid pathway in halophilic archaea, primarily through the following steps:

Key Reactions:

-

Mevalonate Pathway :

-

Lycopene Formation :

-

Elongation and Cyclization :

-

Hydroxylation and Desaturation :

Enzymatic Reactions and Competitive Pathways

BABR participates in a branched metabolic network:

-

Primary Pathway : BABR → Bacterioruberin (via sequential hydration/desaturation) .

-

Competitive Pathway : Lycopene can alternatively form retinal through brp and blh genes, reducing BABR yield .

Thermodynamic Data:

Biotechnological Production

Recent advances in optimizing BABR synthesis include:

Strain Engineering:

-

Halorubrum sp. HRM-150 achieves 1.44 µg/mL BR productivity under optimal conditions .

-

Corynebacterium glutamicum has been metabolically engineered to enhance BABR yields via heterologous lyeJ expression.

Fermentation Conditions:

Structural and Functional Insights

Preparation Methods

Halophilic Archaea as Primary Producers

Bisanhydrobacterioruberin is predominantly isolated from halophilic archaea, including Halorubrum spp., Haloferax marinum, and Halobacterium salinarum. These organisms synthesize DH-BABR as a membrane-stabilizing agent under high-salinity conditions. Genomic analyses reveal that DH-BABR biosynthesis branches from the central bacterioruberin (BR) pathway, involving two key enzymes:

Table 1: Microbial Strains and DH-BABR Yield

| Strain | DH-BABR Content (% of Total Carotenoids) | Culture Medium | Reference |

|---|---|---|---|

| Halorubrum sp. HRM-150 | 12–15% | Glucose-starch (1:2) | |

| Haloferax marinum | 18–22% | DBCM2 | |

| Halobacterium salinarum | 8–10% | DSC-97 |

Culture Medium Optimization

Carbon and Nitrogen Sources

Glucose and starch combinations induce diauxic growth in Halorubrum spp., prolonging the logarithmic phase and increasing DH-BABR productivity by 54% compared to glucose alone. For Arthrobacter agilis, a whey-based medium (96% sweet whey, 0.46% MgSO₄, 0.5% yeast extract) reduces production costs to $1.58/L while achieving 5.13 mg/L total carotenoids, including DH-BABR.

Table 2: Impact of Medium Components on DH-BABR Yield

| Component | Optimal Concentration | Effect on Yield | Strain |

|---|---|---|---|

| Sweet whey | 96% (v/v) | ↑ Nitrogen assimilation | Arthrobacter agilis |

| MgSO₄ | 0.46% (w/v) | ↑ Enzyme stability | Arthrobacter agilis |

| Glucose:starch ratio | 1:2 (w/w) | ↑ Biomass by 85% | Halorubrum sp. |

| NaCl | 250 g/L | ↑ Osmotic stress response | Halobacterium |

Osmotic Stress Induction

Controlled osmotic downshock during the logarithmic phase enhances DH-BABR synthesis in Halorubrum spp. by 30% without compromising biomass. This strategy mimics natural salinity fluctuations in hypersaline environments, upregulating crtD gene expression.

Extraction and Purification Techniques

Solvent-Based Extraction

Methanol and acetone are the primary solvents for DH-BABR recovery:

-

Methanol extraction : Soaking cell pellets for 2 h at 4°C achieves 92% carotenoid recovery from Arthrobacter agilis, with DH-BABR constituting 14% of the total.

-

Acetone with BHT : Adding 50 mg/L butylhydroxytoluene (BHT) during acetone extraction prevents oxidative degradation of DH-BABR in Haloferax marinum, yielding 1.2 mg/g dry weight.

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a methanol:ethyl acetate gradient (85:15 to 60:40 over 30 min) resolves DH-BABR at a retention time of 22.3 min. APCI-MS confirms its molecular ion peak at m/z 741.6 [M+H]⁺, consistent with the formula C₅₀H₆₈O₂.

Challenges and Scalability

Q & A

Q. What are the standard methods for identifying and quantifying bisanhydrobacterioruberin in microbial samples?

this compound (BABR) is typically identified using spectroscopic techniques such as resonance Raman spectroscopy (detecting unique vibrational modes of conjugated double bonds) and UV-Vis spectrophotometry (absorbance peaks at ~490–520 nm). Quantification often employs high-performance liquid chromatography (HPLC) coupled with diode-array detection or mass spectrometry, optimized for polar carotenoid separation. For example, Jehlička et al. (2013) validated Raman spectroscopy for distinguishing BABR from structurally similar pigments in halophilic archaea .

Q. What is the biosynthetic pathway of this compound in Arthrobacter species?

BABR biosynthesis in Arthrobacter involves a branched pathway starting with geranylgeranyl pyrophosphate (GGPP) . Key enzymes include:

- Phytoene synthase (CrtB) and desaturase (CrtI) for phytoene conversion to lycopene.

- Lycopene elongase/hydratase (Lye) and carotenoid-3,4-desaturase (CrtD) for elongation and desaturation to intermediates like dihydroisopentenyldehydrorhodopin (DHIDR).

- This compound hydratase (CruF) for the final hydration step to BABR . Pathway intermediates (e.g., DHIDR, IDR) are critical for validating gene knockout studies .

Q. How does this compound contribute to microbial survival under stress conditions?

BABR stabilizes cell membranes by integrating into lipid bilayers, enhancing resistance to oxidative stress and low temperatures . In Arthrobacter agilis, CRISPR/Cas9-mediated silencing of BABR biosynthesis genes (e.g., crtB, lye) reduced growth at 4°C, confirming its role in cold adaptation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in BABR stability data across studies?

Discrepancies in stability studies (e.g., pH or temperature effects) often arise from extraction method variations (e.g., solvent polarity, cell lysis techniques) or culture conditions (e.g., salinity, light exposure). To standardize protocols:

Q. What experimental strategies are effective for studying BABR’s role in membrane dynamics using gene-editing tools?

CRISPR/Cas9 transcriptional silencing of BABR biosynthetic genes (e.g., crtB, cruF) in Arthrobacter enables functional studies. Key steps include:

Q. How can researchers optimize BABR yield in haloarchaeal cultures for reproducible experiments?

Yield optimization requires multifactorial experimental design :

- Carbon/Nitrogen Ratio : Test varying C/N ratios (e.g., 10:1 to 20:1) to balance biomass and carotenoid production.

- Light Exposure : Use controlled photobioreactors to assess light wavelength effects (e.g., blue vs. red light) on BABR synthesis.

- Stress Induction : Apply osmotic shock (e.g., 15–20% NaCl) or cold stress (4°C) to upregulate BABR biosynthesis genes . Document protocols in alignment with journal guidelines (e.g., Beilstein Journal’s requirements for reproducibility) .

Methodological Considerations

Q. What analytical techniques are recommended for distinguishing BABR from structurally similar carotenoids?

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (C₅₀H₆₄O₄) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Resolve structural isomers via ¹³C and ¹H NMR, focusing on hydroxylation sites.

- Circular Dichroism (CD) : Detect chirality differences in hydrated vs. non-hydrated derivatives .

Q. How should researchers address variability in BABR extraction efficiency across studies?

Standardize extraction using methanol:acetone (1:1) for cell membrane disruption, followed by solid-phase extraction (SPE) with C18 columns to isolate BABR. Validate recovery rates via spike-and-recovery experiments with synthetic BABR standards .

Data Interpretation and Reporting

Q. How to reconcile conflicting data on BABR’s antioxidant activity in vitro vs. in vivo models?

- In Vitro : Use DPPH/ABTS radical scavenging assays with purified BABR.

- In Vivo : Measure reactive oxygen species (ROS) levels in BABR-producing vs. knockout strains using fluorescent probes (e.g., H₂DCFDA).

- Report both assays with IC₅₀ values and cellular uptake efficiency metrics to contextualize discrepancies .

Q. What are the best practices for reporting BABR characterization in compliance with journal guidelines?

- Supporting Information : Include raw spectral data (NMR, MS), chromatograms, and growth curves in supplementary files.

- Reproducibility : Detail culture conditions (e.g., medium composition, temperature) and statistical analyses (e.g., ANOVA for yield optimization experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.